
N-cycloheptyl-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of piperidinamides, including structures similar to N-cycloheptyl-1-propyl-4-piperidinamine, involves complex chemical reactions that aim to introduce specific functional groups, enhancing the compound's properties. For instance, the synthesis of 1-methyl-4-(N-aroyl)-piperidinamides, which shares a similar synthetic pathway with this compound, was conducted to evaluate their anti-inflammatory and analgesic properties (Pau et al., 1998). Another relevant synthesis process involves the preparation of various 1-arylcyclohexylamines, including steps that might be analogous to synthesizing this compound, by modifying certain functional groups (Maddox et al., 1965).
Molecular Structure Analysis Molecular structure analysis often involves understanding the compound's conformation and how its structure contributes to its chemical behavior and interaction with biological systems. For compounds similar to this compound, crystal structure studies provide insights into their geometric configuration, which is crucial for determining their biological activity and chemical properties (Thimmegowda et al., 2009).
Chemical Reactions and Properties this compound, like its related compounds, undergoes chemical reactions that highlight its reactivity and potential use in various applications. The compound's reactivity with other chemicals, catalytic processes involved in its synthesis, and its behavior under different conditions are pivotal. Studies on similar compounds, such as the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, show the intricate reactions involved in synthesizing and modifying piperidine structures (Lebold et al., 2009).
Physical Properties Analysis The physical properties of this compound, including melting point, boiling point, solubility, and stability, are crucial for its handling and application in different environments. These properties are determined through experimental measurements and are essential for the compound's storage, application, and safety guidelines.
Chemical Properties Analysis Chemical properties, such as acidity or basicity (pKa values), reactivity with other chemical groups, and stability under various chemical conditions, are fundamental for understanding how this compound interacts in chemical and biological systems. The compound's ability to undergo specific reactions, including cycloadditions, substitutions, and ring formations, provides insights into its versatility and potential applications in synthetic chemistry and drug development (Chang et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-cycloheptyl-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-2-11-17-12-9-15(10-13-17)16-14-7-5-3-4-6-8-14/h14-16H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTBLMDSWHTPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

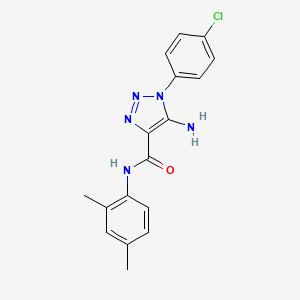
![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)
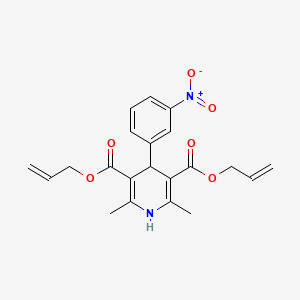
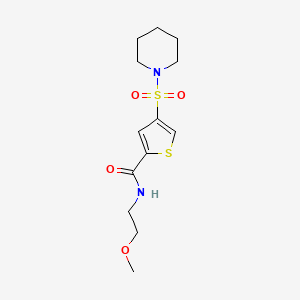
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)
![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)
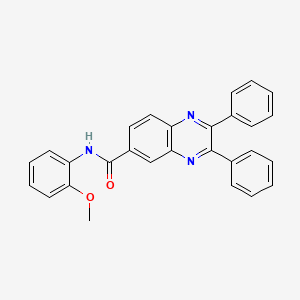

![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)
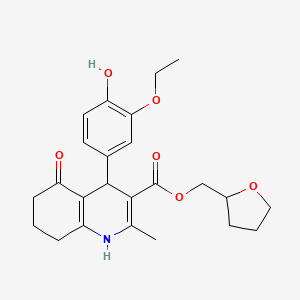
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5236058.png)
